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molecular formula C12H21N3O B8668104 N,N'-Dimethyl-N-[4-(piperidin-1-yl)but-2-yn-1-yl]urea CAS No. 133989-31-8

N,N'-Dimethyl-N-[4-(piperidin-1-yl)but-2-yn-1-yl]urea

Cat. No. B8668104
M. Wt: 223.31 g/mol
InChI Key: GFRUIXHBRJIFLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04988688

Procedure details

A solution of N,N'-dimethyl-N-(2-propynyl)urea (2.5 g, 0.02 mol) (Example A), paraformaldehyde (0.6 g, 0.02 mol), piperidine (1.7 g, 0.02 mol), and a spatula tip of cuprous chloride in 150 ml of anhydrous dioxane is allowed to reflux for two hours. After cooling the solution is made strongly acidic with a 2N solution of hydrochloric acid and washed with diethyl ether. The aqueous solution is then made basic by the addition of solid potassium carbonate until saturated, followed by extraction with diethyl ether (2X). The diethyl ether solution is dried over magnesium sulfate, filtered, and concentrated to afford a yellow oil. Nuclear Magnetic Resonance (NMR) (CDCl3): 4.81 (brs, 1H); 4.11 (t, J=1.9 Hz, 2H); 3.24 (t, J=1.9 Hz, 2H); 2.93 (s, 3H); 2.81 (d, J=4.4 Hz, 3H); 2.48 (m, 4H); 1.63 (m, 6H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
150 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:7][C:8]#[CH:9])[C:3]([NH:5][CH3:6])=[O:4].[CH2:10]=O.[NH:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1.Cl>O1CCOCC1>[CH3:1][N:2]([CH2:7][C:8]#[C:9][CH2:10][N:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1)[C:3]([NH:5][CH3:6])=[O:4]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
CN(C(=O)NC)CC#C
Step Two
Name
Quantity
0.6 g
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
1.7 g
Type
reactant
Smiles
N1CCCCC1
Step Four
Name
cuprous chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solution
WASH
Type
WASH
Details
washed with diethyl ether
ADDITION
Type
ADDITION
Details
The aqueous solution is then made basic by the addition of solid potassium carbonate until saturated,
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with diethyl ether (2X)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The diethyl ether solution is dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a yellow oil

Outcomes

Product
Name
Type
Smiles
CN(C(=O)NC)CC#CCN1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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